N-(4-Bromothiophen-2-yl)acetamide

Description

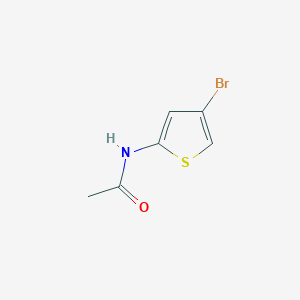

N-(4-Bromothiophen-2-yl)acetamide is an acetamide derivative featuring a thiophene ring substituted with a bromine atom at the 4-position and an acetamide group at the 2-position (Figure 1). Thiophene, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to benzene, influencing reactivity, solubility, and biological interactions. The bromine atom enhances lipophilicity and may participate in halogen bonding, a critical factor in drug-target interactions.

Properties

Molecular Formula |

C6H6BrNOS |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

N-(4-bromothiophen-2-yl)acetamide |

InChI |

InChI=1S/C6H6BrNOS/c1-4(9)8-6-2-5(7)3-10-6/h2-3H,1H3,(H,8,9) |

InChI Key |

GHSYIGLKFMCFMM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=CS1)Br |

Canonical SMILES |

CC(=O)NC1=CC(=CS1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

N-(4-Bromophenyl)acetamide

- Structure : A bromine-substituted phenyl ring linked to an acetamide group.

- Key Differences : The phenyl ring lacks sulfur, reducing polarizability compared to thiophene. The C–Br bond length is reported as 1.8907 Å .

- Implications : The absence of sulfur may reduce electron-richness, affecting binding to biological targets reliant on π-π stacking or charge-transfer interactions.

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Structure : Combines a bromophenyl group with a thiophene ring via an acetamide linker.

- Key Differences: Hybrid structure enables dual aromatic interactions.

- Implications : The thiophene moiety may enhance activity against mycobacteria by improving membrane permeability or target affinity.

2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide

- Structure : Features a pyrazine ring (a nitrogen-containing heterocycle) instead of thiophene.

- Key Differences : The dihedral angle between the bromophenyl and pyrazine rings is 54.6° , influencing crystal packing and intermolecular interactions .

- Implications : Pyrazine’s nitrogen atoms enable coordination with metal ions, suggesting utility in ligand design.

2-(4-Bromothiophen-2-yl)-N-[(3-methylidenecyclobutyl)methyl]acetamide

- Structure : Bromothiophene linked to a cyclobutylmethyl group via acetamide.

- Implications : Steric effects may improve metabolic stability or target specificity.

Pharmacological Activity Comparisons

Key Observations :

- Thiophene-containing acetamides (e.g., ) often exhibit enhanced antimicrobial activity due to improved membrane penetration.

- Bromine substitution increases lipophilicity, favoring blood-brain barrier penetration in enzyme inhibitors (e.g., MAO-B inhibitors in ).

- Hybrid structures (e.g., pyridazinone-bromophenyl in ) show receptor specificity, highlighting the role of heterocycles in target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.